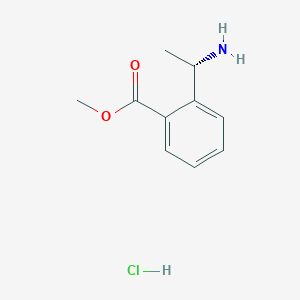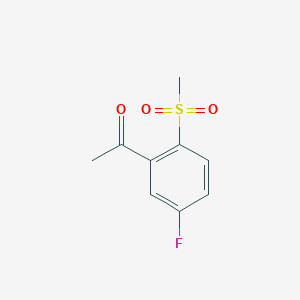
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂S It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopropylamine and methylthioacetamide.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled temperature and pressure conditions to form the pyrimidine ring.
Carboxylation: Finally, the pyrimidine ring is carboxylated to introduce the carboxamide group, resulting in the formation of the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific derivatives and their intended use.
Comparaison Avec Des Composés Similaires
4-Cyclopropyl-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl chloride
Uniqueness: 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide stands out due to its carboxamide group, which imparts unique chemical properties compared to its analogs
Propriétés
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5-7(8(11)14)10(15-2)13-9(12-5)6-3-4-6/h6H,3-4H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSYNBFSJCBKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
![2-({1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)
![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)
![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)

![4-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2723978.png)
![N-{[1,1'-biphenyl]-2-yl}-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2723980.png)


![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2723986.png)

